2-Methoxy-5-nitrobenzamide

Description

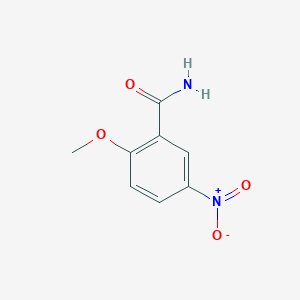

2-Methoxy-5-nitrobenzamide is a benzamide derivative featuring a methoxy group at the 2-position and a nitro group at the 5-position of the benzene ring. It serves as a key intermediate in organic synthesis, particularly in the preparation of benzodiazepines, benzoxazepines, and substituted benzophenones . Its structure enables diverse reactivity, such as nucleophilic substitution at the nitro group or functionalization of the amide moiety.

Properties

IUPAC Name |

2-methoxy-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-3-2-5(10(12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPLSXGSOGMWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655756 | |

| Record name | 2-Methoxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59263-62-6 | |

| Record name | 2-Methoxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitrobenzamide typically involves the nitration of 2-methoxybenzamide. One common method includes the reaction of 2-methoxybenzamide with a nitrating agent such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solid acid catalysts and ultrasonic irradiation has also been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxylic acid (-COOH).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for the reduction of the nitro group.

Major Products Formed:

Reduction: The reduction of the nitro group yields 2-methoxy-5-aminobenzamide.

Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

2-Methoxy-5-nitrobenzamide serves as an important intermediate in organic synthesis. It can be used to produce various derivatives through:

- Reduction Reactions: The nitro group can be reduced to an amino group, yielding compounds with enhanced biological activity.

- Substitution Reactions: The methoxy group can be substituted with other functional groups, allowing the creation of diverse chemical entities.

| Reaction Type | Product Formed |

|---|---|

| Reduction | 2-Methoxy-5-aminobenzamide |

| Substitution | Various derivatives depending on substituent |

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies suggest efficacy against various bacterial strains.

- Antioxidant Activity: It may help mitigate oxidative stress in biological systems.

Medicine

The compound is under investigation for its therapeutic potential:

- Anti-inflammatory Properties: It shows promise in reducing inflammation in preclinical models.

- Anticancer Activity: Ongoing research aims to explore its mechanisms against cancer cell lines.

Industry

In industrial applications, this compound is utilized in:

- Dyes and Pigments Production: Its unique structure allows for vibrant colorants.

- Agrochemicals: The compound's reactivity makes it suitable for developing pesticides and herbicides.

Case Studies

-

Neuroleptic Development:

A study synthesized a series of heterocyclic compounds using this compound as a precursor. These compounds were evaluated for their neuroleptic properties, indicating potential applications in treating psychiatric disorders. -

Antimicrobial Research:

In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains, suggesting a pathway for new antibiotic development.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-methoxy-5-nitrobenzamide with analogs differing in substituent positions, functional groups, or electronic properties. Key findings are summarized in Table 1.

2-Hydroxy-5-nitrobenzamide

- Structural Difference : The hydroxyl group at the 2-position replaces the methoxy group.

- Impact : The hydroxyl group enhances hydrogen-bonding capacity, influencing crystal packing and solubility. For example, 2-hydroxy-5-nitrobenzamide forms intermolecular O–H···O hydrogen bonds in its crystal lattice, whereas the methoxy group in this compound restricts such interactions .

- Applications : Used as a precursor for nitro-substituted benzoxazepines, similar to its methoxy analog .

3-Methoxy-5-nitrobenzamide

- Structural Difference : Methoxy group at the 3-position instead of 2.

- Impact: Positional isomerism alters electronic distribution and steric hindrance.

- Synthesis : Prepared via nitration of 3-methoxybenzamide, differing from the nitration route used for the 2-methoxy analog .

2-Methylamino-5-nitrobenzoic Acid

- Structural Difference: Replaces the amide (-CONH₂) with a carboxylic acid (-COOH) and introduces a methylamino (-NHCH₃) group at the 2-position.

- Impact: The carboxylic acid group increases polarity and acidity (pKa ~2–3), making it more water-soluble than the amide. The methylamino group enables metal complexation, a property exploited in coordination chemistry .

N-Phenyl-2-hydroxy-5-nitrobenzamide

- Structural Difference : Incorporates a phenyl group on the amide nitrogen.

- Impact: The bulky phenyl group reduces solubility in polar solvents but enhances π-π stacking interactions in solid-state structures.

N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide

- Structural Difference : A complex heterocyclic substituent replaces the amide’s hydrogen.

- Impact : The extended conjugation from the heterocycle increases molecular weight (MW = 376.33 g/mol) and may enhance binding affinity in biological targets, such as enzymes or receptors .

Table 1: Comparative Analysis of this compound and Analogs

Research Findings and Implications

Positional Isomerism : The 2-methoxy group in this compound sterically shields the adjacent nitro group, reducing its reactivity compared to 3-methoxy-5-nitrobenzamide .

Hydrogen Bonding : Hydroxyl analogs (e.g., 2-hydroxy-5-nitrobenzamide) exhibit stronger intermolecular interactions, influencing crystallization behavior and stability .

Toxicity Considerations: Derivatives with aminoethyl groups (e.g., N-[2-(diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide hydrochloride) show mild skin/eye irritation, highlighting the importance of substituent choice in drug design .

Synthetic Versatility : The amide group in this compound allows derivatization into esters, ketones, or heterocycles, enabling diverse applications in medicinal chemistry .

Biological Activity

2-Methoxy-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzamide structure. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects, including DNA damage and cell death .

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, contributing to its therapeutic potential in treating conditions such as cancer and infections .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Nitro-containing compounds are known for their effectiveness against various microorganisms. They typically work by producing toxic intermediates that bind covalently to DNA, resulting in cell death .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 0.78 | Mycobacterium tuberculosis |

| Metronidazole | 1.0 | Various bacteria |

Anticancer Properties

The compound has been explored for its anticancer properties, particularly through its interaction with sigma receptors. Studies have shown that the methoxy group enhances selectivity for the sigma-2 receptor, which is implicated in tumor progression control .

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties. It has been studied for its ability to inhibit inflammatory mediators like iNOS and COX-2, making it a candidate for developing anti-inflammatory therapies .

Case Studies and Research Findings

- Study on Sigma Receptor Selectivity : A study highlighted that the addition of a methoxy group significantly increased the selectivity for the sigma-2 receptor over the sigma-1 receptor by up to 631 times . This finding emphasizes the importance of substituent positioning in enhancing therapeutic efficacy.

- Antimicrobial Efficacy Against Mycobacterium tuberculosis : In another study, this compound showed promising results against drug-resistant strains of M. tuberculosis, indicating its potential as a lead compound for new antitubercular agents .

- Inhibition of Inflammatory Pathways : The compound demonstrated significant inhibition of inflammatory pathways in vitro, suggesting its potential utility in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| 2-Methoxybenzamide | Methoxy only | Limited antimicrobial activity |

| 5-Nitrobenzamide | Nitro only | Moderate antibacterial activity |

| 2-Methoxy-4-nitrobenzamide | Methoxy and nitro (different position) | Varying anticancer properties |

The presence of both the methoxy and nitro groups in this compound provides a distinct set of properties that enhance its biological activity compared to other benzamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.